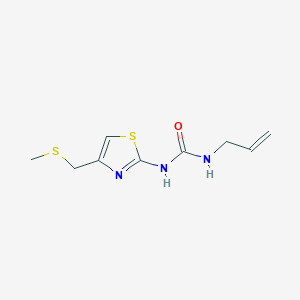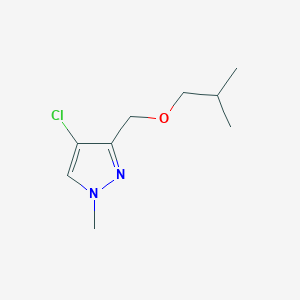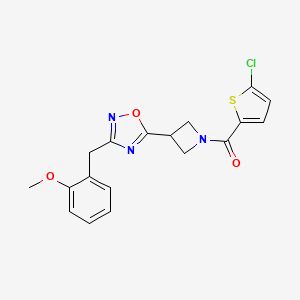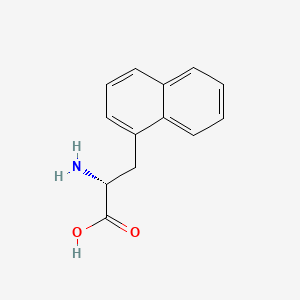
N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” is intricate, contributing to its high complexity and versatility. More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N,N’-bis(4-fluorophenyl)pteridine-2,4-diamine” can be quite complex. For example, the related compound 2,4-diaminopteridine has a density of 1.6±0.1 g/cm³, a boiling point of 507.4±60.0 °C at 760 mmHg, and a flash point of 293.2±20.1 °C .Aplicaciones Científicas De Investigación
DNA Binding and Fluorescence Enhancement
N,N'-bis(4-fluorophenyl)pteridine-2,4-diamine analogs have been explored for their ability to bind selectively to the minor groove of specific A/T DNA sites, displaying significant fluorescence enhancement upon binding. This property makes them promising candidates for DNA recognition and diagnostic purposes. For instance, N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA, R = H) is a fluorogenic derivative showing a substantial increase in emission fluorescence when bound to A/T DNA sites, demonstrating the compound's potential for DNA interaction studies and fluorescent tagging (O. Vázquez et al., 2010).
Electrochromic and Electrofluorescent Properties
Compounds structurally similar to this compound have been utilized in the development of electroactive materials. For instance, polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores exhibited excellent solubility, outstanding thermal stability, and reversible multicolor electrochromic characteristics, indicating their application in smart windows and electronic display technologies (Ningwei Sun et al., 2016).
Antitumor Activity
Research has investigated platinum(II) complexes with ligands similar to this compound for their cytotoxicity against human cancer cells. These complexes showed potent activity, outperforming cisplatin in some cases, and suggested a novel mechanism of action distinct from cisplatin, highlighting their potential in chemotherapy (A. Krause‐Heuer et al., 2009).
Material Science Applications
Compounds with structural features of this compound have been applied in material science for the development of polymers with special properties. For example, polyimides designed with similar structural motifs have shown low dielectric constants, excellent thermal stability, and reduced water absorption, making them suitable for electronic applications (R. Vora et al., 2001).
Optoelectronic Devices
Derivatives structurally related to this compound have been explored for their utility in optoelectronic devices. For instance, materials incorporating bis(triarylamine) units have demonstrated ambipolar electrochromic behavior and high contrast ratios, suitable for applications in electrochromic devices and organic light-emitting diodes (Hui-min Wang & S. Hsiao, 2014).
Propiedades
IUPAC Name |
2-N,4-N-bis(4-fluorophenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F2N6/c19-11-1-5-13(6-2-11)23-17-15-16(22-10-9-21-15)25-18(26-17)24-14-7-3-12(20)4-8-14/h1-10H,(H2,22,23,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVXAJKKBHDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[4-(4-Methoxyphenyl)piperazino]-5-pyrimidinyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2416806.png)
![N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2416807.png)



![Methyl (E)-4-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2416815.png)
![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2416816.png)


![[(1S,2R)-1-Fluoro-2-methylcyclopropyl]methanol](/img/structure/B2416822.png)



![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2416828.png)